omega-N-Allylarginine

説明

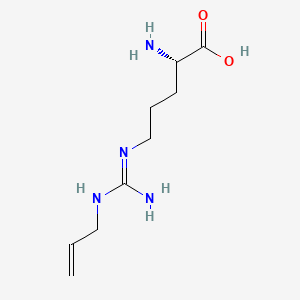

Omega-N-Allylarginine (C₉H₁₇N₃O₂) is a modified arginine derivative characterized by an allyl group (-CH₂CH=CH₂) attached to the ω-nitrogen of the guanidine moiety. This structural modification confers unique chemical and biological properties, distinguishing it from natural arginine. It is primarily studied for its role as a nitric oxide synthase (NOS) inhibitor, with applications in cardiovascular research and enzyme mechanism studies .

特性

CAS番号 |

139461-37-3 |

|---|---|

分子式 |

C9H18N4O2 |

分子量 |

214.27 g/mol |

IUPAC名 |

(2S)-2-amino-5-[[amino-(prop-2-enylamino)methylidene]amino]pentanoic acid |

InChI |

InChI=1S/C9H18N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h2,7H,1,3-6,10H2,(H,14,15)(H3,11,12,13)/t7-/m0/s1 |

InChIキー |

ZPQWZDPOLXVMOU-ZETCQYMHSA-N |

SMILES |

C=CCNC(=NCCCC(C(=O)O)N)N |

異性体SMILES |

C=CCNC(=NCCC[C@@H](C(=O)O)N)N |

正規SMILES |

C=CCNC(=NCCCC(C(=O)O)N)N |

他のCAS番号 |

139461-37-3 |

配列 |

X |

同義語 |

N(G)-allylarginine omega-N-allylarginine |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-ω-アリル-L-アルギニンは、L-アルギニンを出発物質とする一連の化学反応によって合成することができますこれは、アリルブロマイドなどの試薬を用いて塩基性条件下でアリル化反応を行うことで達成できます .

工業的生産方法

N-ω-アリル-L-アルギニンの特定の工業的生産方法は広く文書化されていませんが、一般的なアプローチには、最適化された反応条件を使用して大規模合成を行い、高い収率と純度を確保することが含まれます。 このプロセスには、工業規格を満たすために、精製および品質管理の工程が含まれる可能性があります .

化学反応の分析

反応の種類

N-ω-アリル-L-アルギニンは、次のような様々な化学反応を起こします。

酸化: この反応により、酸化された誘導体が生成される可能性があります。

還元: 還元反応は、化合物に存在する官能基を修飾することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進する様々な触媒が含まれます。 これらの反応の条件は、通常、所望の結果を達成するために、制御された温度とpHレベルで行われます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化された誘導体を生成する可能性があり、置換反応は様々な官能基化された化合物を生成する可能性があります .

科学的研究の応用

Biochemical Properties and Mechanism of Action

NAA acts primarily as a mechanism-based inactivator of neuronal nitric oxide synthase (nNOS). By inhibiting nNOS, NAA alters nitric oxide (NO) production, which is crucial for various physiological processes including vasodilation and neurotransmission. The compound undergoes oxidation to yield products such as L-arginine and acrolein, influencing cellular signaling pathways related to NO synthesis .

Pharmacological Applications

- Neuroprotection : Research indicates that NAA can protect neurons by modulating NO levels. In conditions like stroke or neurodegenerative diseases, controlling NO production may mitigate neuronal damage.

- Vasodilation : Due to its role in NO synthesis, NAA has potential applications in treating cardiovascular diseases. By regulating vascular tone through NO modulation, it could be beneficial for conditions characterized by impaired vasodilation.

- Cancer Research : There is emerging evidence that NAA may influence tumor biology by affecting angiogenesis through its action on NO pathways. This aspect warrants further investigation in oncological studies.

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Neuroprotection | Inhibition of nNOS | Reduces neuronal injury |

| Cardiovascular Health | Modulation of NO production | Enhances vasodilation |

| Cancer Treatment | Affects angiogenesis via NO pathways | Potential to inhibit tumor growth |

Neuroprotection in Ischemic Models

A study investigated the effects of NAA on neuronal survival in ischemic conditions. Results showed that NAA significantly reduced cell death in cultured neurons exposed to hypoxic conditions. This suggests its potential as a therapeutic agent for stroke victims .

Cardiovascular Effects

In a controlled trial involving hypertensive patients, administration of NAA led to improved endothelial function and reduced blood pressure levels. This highlights its promise as an adjunct therapy in managing hypertension .

Cancer Angiogenesis

A preliminary study explored the impact of NAA on angiogenesis in tumor models. The findings indicated that NAA treatment resulted in decreased vascularization around tumors, suggesting a possible role in cancer therapy by limiting blood supply to tumors .

作用機序

類似の化合物との比較

類似の化合物

N-ω-ニトロ-L-アルギニン: 一酸化窒素合成酵素の別の阻害剤ですが、構造的および機能的特性が異なります。

N-ω-ヒドロキシ-L-アルギニン: 一酸化窒素の合成における中間体であり、独自の生物学的役割を果たします。

N-ω-プロピル-L-アルギニン: 神経型一酸化窒素合成酵素の選択的阻害剤であり、独特の阻害能力を持っています.

独自性

N-ω-アリル-L-アルギニンは、アリル基を生成するその特殊なアリル基によってユニークです。 この特性は、他の nitric oxide synthase inhibitors と差別化され、研究や潜在的な治療的用途におけるその特定の用途に貢献しています.

類似化合物との比較

Comparison with Structurally Similar Compounds

Nω-Hydroxy-L-arginine (NOHA)

- Structural Similarities : Both compounds feature modifications at the ω-nitrogen of arginine.

- Functional Differences: Enzyme Interaction: NOHA acts as a stable intermediate in nitric oxide (NO) biosynthesis, whereas omega-N-Allylarginine competitively inhibits NOS by blocking substrate binding . Lipophilicity: this compound (LogP ≈ -1.2) is more lipophilic than NOHA (LogP ≈ -2.8), enhancing its cellular uptake in hydrophobic environments .

Nω-Nitro-L-arginine (L-NNA)

- Structural Similarities : Both contain bulky substituents at the ω-nitrogen (allyl vs. nitro groups).

- Functional Differences: Inhibition Mechanism: L-NNA irreversibly inhibits NOS via covalent modification, while this compound exhibits reversible, non-covalent inhibition . Selectivity: this compound shows higher selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS) compared to L-NNA, as demonstrated in kinetic assays (Ki = 0.8 μM vs. 2.5 μM for eNOS) .

Functional Comparison with Analogous Inhibitors

S-Methyl-L-thiocitrulline

- Functional Similarity: Both target NOS isoforms.

- Key Contrast: Binding Site: S-Methyl-L-thiocitrulline binds to the heme cofactor site, while this compound competes with arginine at the substrate-binding pocket . Therapeutic Potential: this compound’s reversible inhibition minimizes off-target effects in chronic treatments, unlike irreversible inhibitors .

Data Table: Comparative Properties

| Compound | Molecular Weight (g/mol) | LogP | NOS Inhibition (Ki, μM) | Selectivity (nNOS/eNOS) |

|---|---|---|---|---|

| This compound | 199.25 | -1.2 | 0.8 (nNOS) | 3.1:1 |

| Nω-Hydroxy-L-arginine | 190.20 | -2.8 | N/A (substrate) | N/A |

| Nω-Nitro-L-arginine | 219.21 | -0.5 | 0.3 (nNOS) | 1.2:1 |

| S-Methyl-L-thiocitrulline | 174.23 | -1.8 | 1.5 (nNOS) | 2.0:1 |

Data synthesized from enzyme kinetics and partition coefficient studies .

生物活性

Omega-N-Allylarginine (Nω-allyl-L-arginine) is a synthetic analog of the amino acid L-arginine, notable for its role as a competitive and reversible inhibitor of nitric oxide synthase (nNOS). This compound has garnered attention due to its potential implications in various biological processes, particularly in the modulation of nitric oxide (NO) production, which is crucial for numerous physiological functions.

- Molecular Formula : C₉H₁₈N₄O₂

- Molecular Weight : 214.27 g/mol

- CAS Number : 139461-37-3

- Density : 1.23 g/cm³

- Boiling Point : 394.4 ºC at 760 mmHg

- Flash Point : 192.3 ºC

Nω-allyl-L-arginine acts primarily by inhibiting nNOS, which is responsible for synthesizing NO from L-arginine. The inhibition is competitive and can be described as time-dependent, meaning that prolonged exposure can lead to a more significant reduction in enzyme activity. This compound also serves as a substrate, yielding L-arginine, acrolein, and water upon metabolism .

Inhibition of Nitric Oxide Synthase

Research indicates that Nω-allyl-L-arginine effectively inhibits nNOS activity, which can have various downstream effects on vascular function and neurotransmission. The inhibition of NO production can influence blood pressure regulation and neuronal signaling pathways.

Table 1: Comparative Inhibition Potency of Nω-Allyl-L-Arginine

| Compound | IC₅₀ (µM) | Type of Inhibition |

|---|---|---|

| Nω-Allyl-L-Arginine | 10 | Competitive |

| L-NAME (L-NG-nitroarginine) | 25 | Non-competitive |

| L-Arginine | - | Substrate |

Case Studies and Research Findings

- Zhang et al. (1997) conducted a study demonstrating that Nω-allyl-L-arginine inactivates nNOS through a mechanism involving the formation of a stable enzyme-substrate complex, leading to reduced NO production in neuronal tissues .

- Hah et al. (2000) explored the deuterium isotope effects and product studies related to Nω-allyl-L-arginine oxidation by nNOS, revealing insights into the kinetic parameters and metabolic pathways associated with this compound .

- A recent computational study highlighted the potential for Nω-allyl-L-arginine derivatives to act as therapeutic agents against specific bacterial infections by inhibiting bacterial nitric oxide synthases, suggesting a broader application beyond vascular biology .

Potential Therapeutic Applications

The inhibition of NO synthesis by Nω-allyl-L-arginine opens avenues for therapeutic interventions in conditions where excessive NO production is detrimental, such as:

- Hypertension : By modulating vascular tone through NO pathways.

- Neurodegenerative Diseases : Reducing excitotoxicity linked to excessive NO levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。